3,6,9,12-Tetraoxapentadec-14-yn-1-ol

Description

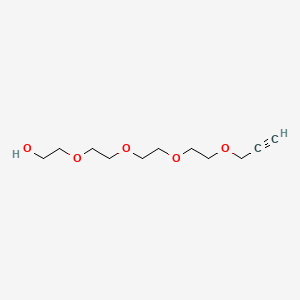

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O5/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1,12H,3-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMJFCWQBPUZCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579528 | |

| Record name | 3,6,9,12-Tetraoxapentadec-14-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87450-10-0 | |

| Record name | 3,6,9,12-Tetraoxapentadec-14-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-tetraoxapentadec-14-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol

Abstract

This technical guide provides a comprehensive, research-grade overview of the synthesis of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol, a heterobifunctional linker of significant interest in contemporary drug development and material science. Known commonly as Propargyl-PEG4-OH, this molecule is a cornerstone in the construction of Proteolysis-Targeting Chimeras (PROTACs), where its defined length and hydrophilic nature are critical for optimizing the pharmacokinetics and efficacy of novel therapeutics.[1][] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, address the primary synthetic challenge of selective monofunctionalization, and provide a detailed, field-proven experimental protocol suitable for implementation in a research or process development setting.

Introduction: The Strategic Importance of Propargyl-PEG4-OH

This compound is a molecule defined by its dual functionality: a terminal alkyne (propargyl group) and a primary alcohol, separated by a tetraethylene glycol (PEG4) spacer. This unique architecture makes it an invaluable building block in several advanced applications:

-

PROTAC Development: The molecule serves as a versatile PEG-based linker used in the synthesis of PROTACs.[3] These bifunctional molecules co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The PEG4 spacer provides an optimal, flexible bridge between the E3 ligase ligand and the target protein binder, enhancing the formation of a productive ternary complex.

-

Bioconjugation and "Click Chemistry": The terminal alkyne is a ready handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.[4] This allows for the highly efficient and specific conjugation of the linker to azide-modified biomolecules, surfaces, or nanoparticles.

-

Drug Delivery and Solubility Enhancement: The hydrophilic polyether backbone can improve the aqueous solubility and pharmacokinetic properties of hydrophobic drug candidates, making it suitable for creating advanced drug delivery systems, hydrogels, and tissue engineering scaffolds.[1]

-

Materials Science: Its structure is utilized in the development of novel polymers, imparting characteristics such as flexibility and thermal stability to materials used in coatings, adhesives, and flexible electronics.[1]

The IUPAC name for this compound is 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanol, and its key physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₂₀O₅ |

| Molecular Weight | 232.27 g/mol |

| CAS Number | 87450-10-0 |

| Appearance | Colorless to pale yellow oil/liquid |

| Boiling Point | 324.4 ± 32.0 °C (Predicted) |

| Density | 1.071 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in Water, DMSO, DMF, DCM |

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely adopted method for preparing this compound is the Williamson ether synthesis. This classic organic reaction forms an ether from an organohalide and a deprotonated alcohol (alkoxide).[4]

Retrosynthetic Analysis

A retrosynthetic approach reveals the simplicity of this strategy. The target molecule's ether linkage connecting the PEG chain to the propargyl group is the logical point for disconnection. This leads back to two readily available starting materials: tetraethylene glycol and a propargyl halide.

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

-

Deprotonation: A strong base, typically sodium hydride (NaH), deprotonates one of the terminal hydroxyl groups of tetraethylene glycol to form a highly nucleophilic sodium alkoxide.

-

Nucleophilic Attack: The resulting alkoxide attacks the electrophilic carbon of propargyl bromide. This occurs in a single, concerted step where the nucleophile attacks from the backside relative to the bromide leaving group.

-

Product Formation: The carbon-oxygen bond is formed simultaneously as the carbon-bromine bond is broken, yielding the desired ether product and sodium bromide as a byproduct.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol

Introduction: The Strategic Importance of a Bifunctional Linker

In the landscape of modern drug discovery and development, particularly in the burgeoning field of targeted protein degradation, the rational design of linker molecules is of paramount importance. 3,6,9,12-Tetraoxapentadec-14-yn-1-ol, a heterobifunctional molecule featuring a tetraethylene glycol (PEG4) spacer terminated by a hydroxyl group and a propargyl group, has emerged as a critical building block. Its unique architecture offers a compelling combination of aqueous solubility, biocompatibility, and chemical orthogonality, making it an invaluable tool for researchers and scientists.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Beyond a mere compilation of data, this document delves into the causal relationships between its molecular structure and its functional applications, particularly its role as a versatile linker in Proteolysis Targeting Chimeras (PROTACs). The protocols detailed herein are designed to be self-validating, providing a robust framework for the empirical determination of its key characteristics.

Core Physicochemical Properties

The utility of this compound in complex biological systems is underpinned by its distinct physicochemical profile. These properties govern its solubility, reactivity, and pharmacokinetic behavior when incorporated into larger molecular constructs.

| Property | Value/Description | Source(s) |

| Molecular Formula | C₁₁H₂₀O₅ | [] |

| Molecular Weight | 232.27 g/mol | [] |

| IUPAC Name | 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanol | [] |

| CAS Number | 87450-10-0 | [2] |

| Synonyms | Propargyl-PEG4-OH, Propyne-PEG4-OH, HC≡C-CH₂-PEG4-OH | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 324.4 ± 32.0 °C at 760 mmHg | [] |

| Density | 1.071 ± 0.06 g/cm³ (Predicted) | [] |

| Solubility | Soluble in Water, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM) | |

| Calculated logP (XLogP3) | -0.5 (for the alkene analogue 3,6,9,12-Tetraoxapentadec-14-en-1-ol) | [3] |

| Estimated pKa (Terminal Alcohol) | ~16-17 (Typical for a primary alcohol) | |

| Storage Conditions | Short term (days to weeks) at 2-8°C; Long term (months to years) at -20°C.[] Should be stored under an inert atmosphere to prevent oxidation of the terminal alkyne. |

Spectroscopic Characterization: A Structural Blueprint

While readily available, public spectra for this compound are scarce, its structural features suggest a predictable spectroscopic signature. Researchers synthesizing or using this compound should verify its identity and purity using the following techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a characteristic triplet for the terminal alkyne proton (C≡C-H ) around 2.4 ppm. The methylene protons adjacent to the alkyne (≡C-CH₂ -O) would likely appear as a doublet around 4.2 ppm. The numerous methylene protons of the PEG chain (-O-CH₂ -CH₂ -O-) will present as a complex multiplet in the 3.5-3.8 ppm region. The protons of the methylene group adjacent to the terminal hydroxyl (-CH₂ -OH) and the hydroxyl proton itself (-CH₂-OH ) would also be present, with the latter's chemical shift being dependent on solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would be characterized by signals for the two sp-hybridized carbons of the alkyne group, typically in the 70-80 ppm range. The methylene carbons of the PEG chain would resonate in the 60-75 ppm region.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne. A characteristic absorption for the C≡C triple bond stretch is expected around 2120 cm⁻¹. A broad O-H stretching band for the terminal alcohol will be prominent in the 3200-3600 cm⁻¹ region. Strong C-O stretching vibrations from the ether linkages will be visible in the 1050-1150 cm⁻¹ range.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 233.28, or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of critical physicochemical parameters. The choice of these methods is grounded in their reliability and widespread use in the pharmaceutical sciences.

Determination of the Octanol-Water Partition Coefficient (logP)

The logP value is a crucial measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[4]

This classic method directly measures the partitioning of the compound between n-octanol and water.[5][6]

Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. Use a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for the aqueous phase to mimic physiological conditions.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous phase. The concentration should be high enough for accurate quantification in both phases.

-

Partitioning: In a glass vessel with a screw cap, combine a known volume of the pre-saturated n-octanol and the aqueous stock solution.

-

Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Quantification: Carefully sample an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Caption: Workflow for logP determination using the shake-flask method.

Determination of the Acid Dissociation Constant (pKa)

The pKa of the terminal hydroxyl group, while expected to be high, is important for understanding potential interactions and reactivity under different pH conditions.

This method involves titrating a solution of the compound with a strong base and monitoring the pH change.[7][8]

Protocol:

-

Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, such as a mixture of water and a co-solvent (e.g., methanol or DMSO) if required for solubility, to a known concentration (e.g., 1-10 mM).

-

Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH to stabilize before recording the value and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, which is the point on the titration curve where half of the acid has been neutralized. This corresponds to the inflection point of the first derivative of the titration curve.

Caption: Workflow for pKa determination via potentiometric titration.

Application in Drug Development: The Role of the PEG4 Linker in PROTACs

The physicochemical properties of this compound are not merely academic; they are the very attributes that make it a highly effective linker in the design of PROTACs.[9] PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[10] The linker connecting the POI-binding and E3-binding moieties is critical for the PROTAC's efficacy.[11][12]

The PEG4 spacer in this compound confers several advantages:

-

Enhanced Solubility: The hydrophilic nature of the tetraethylene glycol chain significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for administration and bioavailability.[10]

-

Optimal Length and Flexibility: The length of the PEG4 linker (approximately 14.7 Å) provides the necessary distance and conformational flexibility to allow the two ends of the PROTAC to simultaneously bind to the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[11][13] This is a critical step for efficient ubiquitination and subsequent degradation of the target protein.[10]

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of drugs by increasing their hydrodynamic radius, which can reduce renal clearance and extend their circulation half-life.[14]

-

Chemical Versatility: The terminal alkyne and hydroxyl groups provide orthogonal handles for conjugation. The alkyne can be efficiently coupled to an azide-functionalized molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, while the hydroxyl group can be derivatized through various reactions, such as esterification or etherification. This modularity allows for the rapid synthesis of a library of PROTACs with different linkers and attachment points.

Caption: Role of the PEG4 linker in PROTAC-mediated protein degradation.

Conclusion

This compound is a strategically important molecule in modern drug discovery, offering a unique combination of physicochemical properties that are highly advantageous for its application as a bifunctional linker. Its PEG4 spacer provides a balance of solubility, flexibility, and length, while its terminal functional groups allow for versatile and efficient conjugation strategies. A thorough understanding of its physicochemical characteristics, as detailed in this guide, is essential for its effective implementation in the design and synthesis of novel therapeutics, particularly in the exciting and rapidly advancing field of targeted protein degradation.

References

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent. Retrieved January 2, 2026, from [Link]

-

LogP / LogD shake-flask method. (2024, September 23). Protocols.io. Retrieved January 2, 2026, from [Link]

-

Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved January 2, 2026, from [Link]

-

LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. Retrieved January 2, 2026, from [Link]

-

A High-Throughput Method for Lipophilicity Measurement. (n.d.). PMC - NIH. Retrieved January 2, 2026, from [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE. Retrieved January 2, 2026, from [Link]

- High throughput HPLC method for determining Log P values. (n.d.). Google Patents.

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 2, 2026, from [Link]

-

From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024, October 23). AxisPharm. Retrieved January 2, 2026, from [Link]

-

Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. (n.d.). PMC - PubMed Central. Retrieved January 2, 2026, from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved January 2, 2026, from [Link]

-

PROTAC Linkers. (n.d.). Biopharma PEG. Retrieved January 2, 2026, from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved January 2, 2026, from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved January 2, 2026, from [Link]

-

Propargyl alcohol. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

-

Polyethylene glycol. (2010, April 8). FooDB. Retrieved January 2, 2026, from [Link]

-

Development of Methods for the Determination of pKa Values. (2013, August 8). PMC - NIH. Retrieved January 2, 2026, from [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). Retrieved January 2, 2026, from [Link]

-

This compound. (n.d.). J&K Scientific. Retrieved January 2, 2026, from [Link]

-

3,6,9,12-Tetraoxapentadec-14-en-1-ol. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Stereoselective synthesis of (all-Z)-hentriaconta-3,6,9,12,15,19,22,25,28-nonaene. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

Organocatalyzed benzannulation for the construction of diverse anthraquinones and tetracenediones. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

Propargyl-PEG4-alcohol. (n.d.). Creative Biolabs. Retrieved January 2, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

3,6,9,12-Tetraoxapentacosan-1-ol. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

3,6,9,12-tetraoxaoctadecan-1-ol. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

-

Insight into structural properties of polyethylene glycol monolaurate in water and alcohols from molecular dynamics studies. (2020, June 8). PMC - PubMed Central. Retrieved January 2, 2026, from [Link]

-

Ethanol. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

Sources

- 2. parchem.com [parchem.com]

- 3. 3,6,9,12-Tetraoxapentadec-14-en-1-ol | C11H22O5 | CID 10125214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The Essential Role of Linkers in PROTACs [axispharm.com]

- 11. benchchem.com [benchchem.com]

- 12. precisepeg.com [precisepeg.com]

- 13. benchchem.com [benchchem.com]

- 14. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

A Technical Guide to 3,6,9,12-Tetraoxapentadec-14-yn-1-ol: A Bifunctional Linker in Modern Drug Discovery and Material Science

Executive Summary: This guide provides an in-depth analysis of 3,6,9,12-tetraoxapentadec-14-yn-1-ol, a hetero-bifunctional molecule of significant interest in chemical biology, drug development, and materials science. Characterized by a terminal alkyne and a primary alcohol, connected by a hydrophilic tetraethylene glycol (PEG4) spacer, this compound serves as a versatile building block. Its unique architecture enables precise covalent modifications, most notably in the construction of Proteolysis Targeting Chimeras (PROTACs) and for enhancing the pharmacokinetic profiles of therapeutic agents through PEGylation. This document details its chemical identity, physicochemical properties, core reactivity, synthesis, and key applications, offering a comprehensive resource for researchers and development professionals.

Molecular Identification and Physicochemical Profile

The utility of any chemical tool is fundamentally dictated by its structure and physical properties. This compound is engineered for broad compatibility in both organic and aqueous media, a direct result of its amphipathic nature.

Nomenclature and Structure

The compound is systematically named according to IUPAC nomenclature, which precisely describes its constituent functional groups.

-

Systematic Name: this compound

-

IUPAC Name: 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanol[1][]

-

Common Synonyms: Propargyl-PEG4-OH, Propyne-PEG4-OH, HC≡C-CH₂-PEG4-OH[][3]

-

Canonical SMILES: C#CCOCCOCCOCCOCCO[1][]

The structure features two key reactive handles: a terminal alkyne (propargyl group) and a primary hydroxyl group. These are separated by a flexible, hydrophilic PEG4 chain that imparts water solubility and provides spatial separation, a critical feature for its function as a linker.[1]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of the molecule are summarized below. Its liquid state and solubility profile facilitate its use in a variety of reaction conditions.

| Property | Value / Description | Source(s) |

| Molecular Weight | 232.27 g/mol | [1][3] |

| Appearance | Colorless or Light Yellowish Liquid | [1][] |

| Boiling Point | 324.4 ± 32.0 °C at 760 mmHg | [1][] |

| Density | 1.071 ± 0.06 g/cm³ (Predicted) | [1][] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1][] |

| Purity | Typically >97% | [1][] |

| Storage Conditions | 2–8°C (short-term), -20°C (long-term) | [1][] |

Core Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the orthogonal reactivity of its terminal functional groups. This allows for sequential, controlled modifications without the need for complex protection/deprotection schemes.

The Terminal Alkyne: A Gateway to Click Chemistry

The propargyl group is a premier functional handle for bioorthogonal "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, forming a stable triazole linkage. This makes the alkyne terminus ideal for:

-

Ligand Conjugation: Attaching the linker to azide-modified small molecules, peptides, or proteins.

-

Surface Functionalization: Immobilizing molecules onto azide-functionalized surfaces for creating biosensors or microarrays.

-

PROTAC Synthesis: Forming the final PROTAC molecule by linking to an azide-bearing E3 ligase handle or protein-of-interest (POI) binder.

The Terminal Hydroxyl Group: A Versatile Nucleophile

The primary alcohol is a versatile nucleophile that can be easily modified through several classical organic transformations:

-

Esterification/Etherification: Reacting with carboxylic acids (or their activated derivatives) and alkyl halides to attach various payloads or molecular fragments.

-

Activation: Converting the hydroxyl to a better leaving group, such as a mesylate or tosylate, which can then be displaced by a wide range of nucleophiles (e.g., amines, azides, thiols) to introduce new functionalities.

-

Oxidation: Oxidizing the alcohol to an aldehyde or carboxylic acid for subsequent reactions like reductive amination or amide bond formation.

This dual reactivity allows for a modular approach to constructing complex molecules, where one part of a target structure can be built off the hydroxyl end before the alkyne is used for the final conjugation step, or vice-versa.

Key Applications in Research and Development

The unique combination of a hydrophilic spacer and dual reactive sites has positioned this molecule as a critical tool in several high-impact research areas.

Central Role in PROTAC Design

PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] They consist of two ligands—one binding a target protein and another recruiting an E3 ubiquitin ligase—joined by a linker. This compound is an exemplary PROTAC linker for several reasons:

-

Optimal Spacing and Flexibility: The PEG4 chain provides the necessary length and conformational flexibility to allow the target protein and E3 ligase to form a stable and productive ternary complex, which is essential for efficient ubiquitination.[1]

-

Enhanced Solubility: The hydrophilic nature of the ethylene glycol backbone can significantly improve the aqueous solubility of the overall PROTAC molecule, which often contains large, hydrophobic ligands.[1] This is critical for improving cell permeability and pharmacokinetic properties.

-

Proven Efficacy: Studies have shown that PROTACs incorporating this linker exhibit potent degradation activity, with target depletion often exceeding 80% at nanomolar concentrations in cellular models.[1]

Caption: Workflow illustrating the role of the linker in PROTAC synthesis and mechanism.

Bioconjugation and Solubility Enhancement

Beyond PROTACs, the molecule is widely used for PEGylation, a strategy to improve the pharmacokinetics of drugs. Attaching the hydrophilic PEG4 chain can:

-

Increase Drug Solubility: A study demonstrated that PEGylating a hydrophobic tyrosine kinase inhibitor increased its solubility from 0.2 mg/mL to 12.4 mg/mL.[1]

-

Extend Plasma Half-Life: The same study showed a 4.2-fold increase in the plasma half-life of the drug in rodent models, reducing the required dosing frequency.[1]

-

Shield from Proteolysis: The PEG chain can sterically hinder the approach of proteolytic enzymes, increasing the stability of peptide or protein therapeutics.

Advanced Materials and Biomedical Engineering

In material science, this linker is used to create novel polymers with tailored properties.[] Its structure can be incorporated into polymer backbones to introduce flexibility, thermal stability, and hydrophilicity.[] Its biocompatibility also makes it a valuable component for creating drug delivery hydrogels and tissue engineering scaffolds.[]

Experimental Protocols

The following protocols provide standardized, field-proven methodologies for the synthesis and application of this compound.

Synthesis of this compound

This protocol describes a Williamson ether synthesis from tetraethylene glycol and propargyl bromide.[1] All operations should be conducted in a fume hood using appropriate personal protective equipment.

Materials:

-

Tetraethylene glycol

-

Propargyl bromide (80 wt. % in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add tetraethylene glycol (e.g., 5 equivalents) and anhydrous potassium carbonate (e.g., 3 equivalents).

-

Solvent Addition: Add anhydrous DMF to dissolve the glycol under a positive pressure of nitrogen.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of propargyl bromide (1 equivalent) in DMF dropwise via the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, quench the reaction by pouring the mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to isolate the desired product.

-

Verification: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Example Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical CuAAC reaction to conjugate the alkyne linker to an azide-containing molecule.

Materials:

-

This compound (1 equivalent)

-

Azide-functionalized molecule (e.g., Azido-PEG-Biotin) (1.1 equivalents)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

-

Sodium ascorbate (0.3 equivalents)

-

Solvent: 1:1 mixture of t-Butanol and water

Procedure:

-

Dissolution: In a vial, dissolve this compound and the azide-functionalized molecule in the t-Butanol/water solvent mixture.

-

Catalyst Preparation: In a separate microfuge tube, prepare fresh solutions of copper(II) sulfate and sodium ascorbate in deionized water.

-

Reaction Initiation: To the stirring solution from step 1, add the sodium ascorbate solution first, followed by the copper(II) sulfate solution. The solution may turn a yellow-orange color.

-

Reaction: Seal the vial and allow the reaction to stir at room temperature for 4-12 hours. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

-

Purification: Upon completion, the product can be purified. Depending on the product's properties, this may involve preparative HPLC, solid-phase extraction, or precipitation.

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[5] Standard laboratory safety precautions should be followed:

-

Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

Conclusion

This compound is a powerful and versatile chemical tool whose value is rooted in its elegant design. The combination of a hydrophilic PEG4 spacer with orthogonally reactive alkyne and hydroxyl termini provides a robust platform for constructing complex molecular architectures. Its proven impact in the design of highly effective PROTACs and in improving the developability of drug candidates underscores its importance for researchers, scientists, and drug development professionals. As the demand for precisely engineered therapeutics and advanced materials continues to grow, the utility of this bifunctional linker is set to expand even further.

References

- This compound - Vulcanchem.

- This compound | CAS 87450-10-0 - BOC Sciences.

- This compound | C11H20O5 | CID 15917060 - PubChem.

- This compound - Echemi.

- This compound - J&K Scientific.

- Chemical Label for this compound - Angene.

Sources

Navigating Bioconjugation Frontiers: A Technical Guide to 3,6,9,12-Tetraoxapentadec-14-yn-1-ol

An in-depth exploration of a versatile heterobifunctional linker for advanced applications in drug discovery and development.

Introduction

In the intricate landscape of modern drug development, particularly in the realm of targeted therapies and complex biologics, the role of chemical linkers has become increasingly pivotal. These molecular bridges, responsible for connecting different functional moieties, are no longer mere spacers but are sophisticated tools that critically influence the efficacy, stability, and pharmacokinetic profiles of novel therapeutics. Among the diverse array of linkers available, 3,6,9,12-Tetraoxapentadec-14-yn-1-ol has emerged as a compound of significant interest. Its unique architecture, featuring a hydrophilic tetraethylene glycol (PEG4) chain flanked by a terminal alkyne and a primary alcohol, offers a versatile platform for the construction of advanced biomolecular conjugates.

This technical guide provides a comprehensive overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental chemical and physical properties, explore its synthesis, and detail its applications, with a particular focus on its utility in Proteolysis Targeting Chimeras (PROTACs) and as a solubility enhancer.

Core Compound Identification and Properties

Chemical Identity

-

Systematic Name: 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanol[1][]

-

Common Synonyms: Propargyl-PEG4-OH, Alkyne-PEG4-alcohol

Physicochemical Characteristics

The utility of this compound in a variety of bioconjugation strategies is underpinned by its distinct physicochemical properties.

| Property | Value | Source |

| Appearance | Colorless to light yellowish liquid | [1][] |

| Boiling Point | 324.4 ± 32.0 °C at 760 mmHg | [1][] |

| Density | 1.071 ± 0.06 g/cm³ (Predicted) | [1][] |

| Solubility | Soluble in DMSO | [1][] |

| Purity | >97% | [1][] |

| Storage | 2-8°C (short-term), -20°C (long-term) | [1][] |

The hydrophilic nature imparted by the PEG4 spacer is a key attribute, enhancing the aqueous solubility of conjugated molecules, a critical factor for in vivo applications.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a sequential etherification process.[1] The general strategy involves the reaction of propargyl alcohol with tetraethylene glycol.[1] This is often carried out under basic conditions to deprotonate the hydroxyl group, facilitating nucleophilic attack on a propargyl halide (e.g., propargyl bromide).[1] The reaction is performed under an inert atmosphere to prevent unwanted side reactions.[1] Purification of the final product is commonly accomplished using column chromatography to ensure high purity.[1]

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The heterobifunctional nature of this compound, possessing both a terminal alkyne and a hydroxyl group, makes it a highly adaptable linker. The alkyne group serves as a handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the efficient and specific formation of a stable triazole linkage with azide-modified molecules.[1] The hydroxyl group can be further derivatized or replaced with other reactive functionalities to suit specific conjugation needs.[1]

Proteolysis Targeting Chimeras (PROTACs)

A significant application of this linker is in the construction of PROTACs.[] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in a PROTAC's efficacy, as its length and composition dictate the spatial orientation of the target protein and the E3 ligase, which is critical for efficient ternary complex formation.

The tetraethylene glycol chain of this compound provides an optimal balance of flexibility and length, which has been shown to enhance the efficacy of PROTACs compared to shorter or longer PEG linkers.[1] This linker has been incorporated into PROTACs that have demonstrated potent degradation of target proteins in cellular models of various diseases, including cancer and neurodegenerative disorders.[1]

Caption: The role of the linker in PROTAC-mediated protein degradation.

Solubility Enhancement

The inherent hydrophilicity of the PEG4 backbone in this compound makes it an effective tool for improving the aqueous solubility of hydrophobic drug candidates.[1] Poor solubility is a common challenge in drug development that can hinder the administration and bioavailability of promising therapeutic agents. By conjugating a hydrophobic drug to this linker, its overall solubility can be significantly increased, potentially enabling intravenous administration and improving its pharmacokinetic profile.[1] Preclinical studies have demonstrated a substantial increase in the plasma half-life of a PEGylated tyrosine kinase inhibitor compared to its non-PEGylated counterpart.[1]

Other Applications

Beyond PROTACs and solubility enhancement, this versatile linker finds utility in various other areas of biomedical and materials science:

-

Biomedical Engineering: Its biocompatibility and modifiable nature make it suitable for developing drug delivery systems, hydrogels, and scaffolds for tissue engineering.[]

-

Surface-Active Agents: The combination of hydrophilic and hydrophobic segments in its structure allows for its use in the formulation of surfactants and emulsifiers.[]

-

Materials Science: It is employed in the creation of novel polymers with enhanced flexibility, thermal stability, and mechanical properties for applications in coatings, adhesives, and flexible electronics.[]

Commercial Availability

This compound is readily available from a number of specialty chemical suppliers. Researchers can source this compound from the following vendors:

-

BOC Sciences[]

-

Echemi (Hangzhou Sulfuchem Material Technology Co., Ltd.)[3]

-

Parchem[4]

-

Vulcanchem[1]

-

JenKem Technology USA[6]

Safety and Handling

This compound is classified as an irritant.[] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that has carved a significant niche in the field of bioconjugation and drug development. Its well-defined structure, combining a hydrophilic PEG4 spacer with reactive alkyne and hydroxyl termini, provides a robust platform for the precise construction of complex biomolecular architectures. From enhancing the efficacy of next-generation therapeutics like PROTACs to improving the developability of poorly soluble drug candidates, this linker offers a valuable tool for researchers and scientists working at the forefront of pharmaceutical innovation. As the demand for more sophisticated and targeted therapies continues to grow, the importance of well-characterized and versatile linkers such as this compound is set to increase.

References

- This compound - Vulcanchem. (n.d.).

- This compound - Echemi. (2022, October 10).

- This compound | CAS 87450-10-0 - BOC Sciences. (n.d.).

- This compound - Parchem. (n.d.).

- This compound. (n.d.).

- chemical label this compound. (n.d.).

- Hydroxyl PEG4 Alkyne - JenKem Technology USA. (n.d.).

Sources

Spectroscopic Characterization of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol: A Technical Guide

Introduction

3,6,9,12-Tetraoxapentadec-14-yn-1-ol is a bifunctional molecule featuring a tetraethylene glycol spacer, a terminal alkyne, and a primary alcohol. This unique combination of functional groups makes it a valuable building block in various fields, including bioconjugation, drug delivery, and materials science. The hydrophilic polyethylene glycol (PEG) chain enhances aqueous solubility, while the terminal alkyne and hydroxyl groups provide reactive handles for further chemical modifications, such as "click" chemistry and esterification, respectively.

Accurate structural confirmation and purity assessment of this compound are paramount for its successful application. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the comprehensive characterization of this molecule. This in-depth technical guide provides a detailed analysis of the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. As experimental spectra for this specific compound are not widely available in the public domain, this guide will focus on a predictive approach based on the well-established spectroscopic principles of its constituent functional groups.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the terminal alkyne, the ethylene glycol backbone, and the terminal alcohol. The spectrum is expected to be relatively simple and well-resolved, allowing for unambiguous assignment of each proton environment.

The terminal alkyne proton (H-15) is anticipated to appear as a triplet at approximately 2.4 ppm.[1][2][3][4] This characteristic upfield shift, compared to vinylic or aromatic protons, is due to the magnetic anisotropy of the carbon-carbon triple bond.[2][3][4] The triplet multiplicity arises from coupling to the adjacent methylene protons (H-13).

The methylene protons adjacent to the alkyne (H-13) are expected to resonate as a doublet of triplets around 4.2 ppm, due to coupling with the terminal alkyne proton and the adjacent methylene protons of the PEG chain. The protons of the ethylene glycol units (H-2 to H-11) are predicted to appear as a complex multiplet in the range of 3.5-3.7 ppm.[5] The protons of the methylene group adjacent to the terminal hydroxyl group (H-1) are expected to be slightly downfield from the main PEG signal, appearing as a triplet around 3.7 ppm. The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Data

| Atom Number | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| 15 | 2.4 | Triplet (t) | 2.4 |

| 13 | 4.2 | Doublet of Triplets (dt) | 2.4, 5.0 |

| 11, 10, 8, 7, 5, 4, 2 | 3.6-3.7 | Multiplet (m) | - |

| 1 | 3.7 | Triplet (t) | 5.0 |

| OH | Variable | Broad Singlet (br s) | - |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of this compound. Each chemically distinct carbon atom will give rise to a separate signal.

The two sp-hybridized carbons of the alkyne group are expected to have characteristic chemical shifts. The terminal alkyne carbon (C-15) is predicted to resonate around 75 ppm, while the internal alkyne carbon (C-14) will be further downfield at approximately 80 ppm.[1][6][7] The carbons of the ethylene glycol backbone (C-2, C-4, C-5, C-7, C-8, C-10, C-11) are expected to appear in a narrow range between 69 and 71 ppm.[8] The carbon atom attached to the terminal hydroxyl group (C-1) is predicted to be the most deshielded of the sp³ carbons in the PEG chain, resonating at approximately 61 ppm. The methylene carbon adjacent to the alkyne (C-13) is expected at around 59 ppm.

Predicted ¹³C NMR Data

| Atom Number | Predicted Chemical Shift (ppm) |

| 15 | 75 |

| 14 | 80 |

| 13 | 59 |

| 11, 10, 8, 7, 5, 4, 2 | 69-71 |

| 1 | 61 |

Molecular Structure and NMR Assignments

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Mass Spectrometry Analysis

Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of this compound, which is expected to readily form protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺ in the positive ion mode. The exact mass of the neutral molecule is 232.1311 g/mol .

Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 233.1389 |

| [M+Na]⁺ | 255.1208 |

Fragmentation of the parent ion in tandem mass spectrometry (MS/MS) experiments is expected to proceed via cleavage of the C-O and C-C bonds within the ethylene glycol backbone. A characteristic fragmentation pattern for PEGylated molecules is the neutral loss of ethylene oxide units (C₂H₄O, 44.0262 Da).[9][10][11][12] Fragmentation of the propargyl group is also possible.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation pathway for [M+H]⁺ of this compound.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for this compound. Instrument parameters may need to be optimized for specific systems.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Full Scan MS Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire full scan mass spectra in the positive ion mode over a mass range that includes the expected m/z values of the protonated and sodiated molecules (e.g., m/z 100-500).

-

-

Tandem MS (MS/MS) Acquisition:

-

Select the [M+H]⁺ or [M+Na]⁺ ion as the precursor ion.

-

Perform collision-induced dissociation (CID) to generate fragment ions.

-

Acquire the product ion spectrum to observe the fragmentation pattern.

-

-

Data Analysis: Analyze the mass spectra to determine the accurate mass of the parent ion and to identify the characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the NMR and mass spectrometry data for this compound. The predicted ¹H and ¹³C NMR chemical shifts, along with the proposed mass spectral fragmentation patterns, serve as a valuable reference for researchers and scientists working with this important bifunctional linker. The detailed experimental protocols offer a solid starting point for the empirical characterization of this and similar molecules, ensuring data integrity and facilitating confident structural elucidation.

References

-

Alkynes - OpenOChem Learn. (n.d.). Retrieved January 2, 2026, from [Link]

- Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. (2013). Rapid Communications in Mass Spectrometry, 27(14), 1643–1648.

- Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. (2022). Frontiers in Molecular Biosciences, 9, 880559.

-

Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. (2013). ResearchGate. Retrieved January 2, 2026, from [Link]

-

¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. (2013). Semantic Scholar. Retrieved January 2, 2026, from [Link]

-

BMRB entry bmse000363 - Propargyl Alcohol. (n.d.). Biological Magnetic Resonance Bank. Retrieved January 2, 2026, from [Link]

- Gas Chromatography/Mass Spectrometry of Polyethylene Glycol Oligomers. (1990). Journal of the American Society for Mass Spectrometry, 1(4), 342–348.

- Determination of the molecular weight of poly(ethylene glycol) in biological samples by reversed-phase LC-MS with in-source fragmentation. (2010).

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0094708). (n.d.). Human Metabolome Database. Retrieved January 2, 2026, from [Link]

- NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. (2023). ACS Omega, 8(3), 3127–3135.

- Untargeted Identification of Alkyne-Containing Natural Products Using Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS. (2022).

-

300 MHz ¹H NMR spectra of propargyl alcohol (a), unmodified PHBHV (b)... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. (2022). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Untargeted Identification of Alkyne-Containing Natural Products Using Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS. (2022). ACS Publications. Retrieved January 2, 2026, from [Link]

-

13 C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved January 2, 2026, from [Link]

-

PEG-S – 1H NMR (400 MHz, CDCl3) δ. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

Spectroscopy of the Alkynes. (2023). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved January 2, 2026, from [Link]

- The Interaction of Poly(ethylene glycol) with Water Studied by 1H and 2H NMR Relaxation Time Measurements. (1996). Macromolecules, 29(14), 4968–4974.

- Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry. (2025). Journal of Agricultural and Food Chemistry.

-

Ch15.17 - Chemical Shifts 1H NMR. (2022). YouTube. Retrieved January 2, 2026, from [Link]

-

bis-Hydroxy-polyethylene-glycol-4000 - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

- Proton NMR characteristics of polyethylene glycol and derivatives. (1997). Journal of Polymer Science Part A: Polymer Chemistry, 35(15), 3091–3101.

-

Supporting information for. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

13C/7Li Solid-State Nuclear Magnetic Resonance Study on Poly(Ethylene Glycol). (n.d.). ProQuest. Retrieved January 2, 2026, from [Link]

-

13C NMR Spectroscopy. (n.d.). Retrieved January 2, 2026, from [Link]

-

(A) 1 H-NMR spectra of water in polyethylene glycol (PEG)-primed mung... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Figure S21. 13 C NMR spectrum of 4-polyethylene glycol (Mw: 500 g/mol )... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Synthesis and Characterisation of Monodisperse Branched Fullerene- terminated Poly(ethylene glycol)s. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

Propargyl alcohol. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

-

Chemical Shifts: Proton. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 2, 2026, from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved January 2, 2026, from [Link]

-

Carbon-13 NMR Spectroscopy. (2019). YouTube. Retrieved January 2, 2026, from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 2, 2026, from [Link]

Sources

- 1. Alkynes | OpenOChem Learn [learn.openochem.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. Chemical Shifts: Proton [orgchemboulder.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. 13C/7Li Solid-State Nuclear Magnetic Resonance Study on Poly(Ethylene Glycol)-Poly(Propylene Glycol)-Poly(Ethylene Glycol)/LiCF3SO3 Copolymer Electrolytes - ProQuest [proquest.com]

- 9. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

solubility of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol in various solvents

An In-Depth Technical Guide to the Solubility of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a bifunctional molecule of significant interest in drug development, bioconjugation, and materials science. By examining its amphiphilic nature, which combines a hydrophilic tetraethylene glycol (PEG) spacer with a hydrophobic terminal alkyne, we elucidate the principles governing its solubility in a diverse range of solvent systems. This document furnishes researchers, scientists, and drug development professionals with both theoretical insights and practical methodologies for determining and utilizing the solubility profile of this versatile compound. Included are detailed experimental protocols, predictive solubility data, and a discussion of the implications for its application in advanced scientific research.

Introduction: The Molecular Architecture and its Implications for Solubility

This compound is a heterobifunctional linker molecule characterized by a distinct molecular architecture. At one terminus, a primary alcohol (-OH) group provides a site for further chemical modification and contributes to the molecule's polarity. The core of the molecule consists of a flexible, hydrophilic chain of four repeating ethylene glycol units (-OCH₂CH₂-). This polyethylene glycol (PEG) segment is known to enhance aqueous solubility and biocompatibility.[1][2] The opposing terminus features a propargyl group, which contains a terminal alkyne (-C≡CH). This functional group is predominantly nonpolar and serves as a reactive handle for "click chemistry" reactions.[3]

The solubility of this molecule is a direct consequence of its amphiphilic character. The hydrophilic PEG chain and terminal alcohol group can form hydrogen bonds with polar solvents, while the hydrophobic alkyne and associated methylene groups interact favorably with nonpolar solvents through van der Waals forces.[4] Understanding this dual nature is paramount for its effective use in applications such as antibody-drug conjugates (ADCs), PROTACs, and surface functionalization, where solubility directly impacts reaction efficiency, purification, and the bioavailability of the final product.[]

Predicting Solubility: A Theoretical Framework

The guiding principle for predicting solubility is the adage "like dissolves like."[6] This means that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by the presence of O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. The multiple ether oxygens and the terminal hydroxyl group of this compound can readily form hydrogen bonds with these solvents. Consequently, high solubility is anticipated in polar protic solvents. The PEG chain, in particular, is well-known for its water-solubility.[2]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. The hydroxyl group and ether linkages of the target molecule will interact favorably with these solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are particularly effective at dissolving a wide range of organic molecules, and high solubility is expected.[1][7]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant dipole moments and primarily interact through weak London dispersion forces. The terminal alkyne and the ethylene backbone of the PEG chain will show some affinity for these solvents.[4] However, the highly polar nature of the rest of the molecule will likely limit its solubility in strongly nonpolar solvents like hexane. Moderate solubility may be observed in solvents with intermediate polarity like ethers.

The interplay of these structural features is visually represented in the diagram below.

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility

To obtain empirical solubility data, two primary methodologies are recommended: the thermodynamic "gold standard" shake-flask method and the high-throughput kinetic nephelometry method.

Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is considered the most reliable for determining the equilibrium (thermodynamic) solubility of a compound.[8] It measures the concentration of a saturated solution in equilibrium with an excess of the solid solute.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different test solvent.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Analyze the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as HPLC-UV, LC-MS, or quantitative NMR.

-

Calculation: The solubility is expressed as the measured concentration (e.g., in mg/mL or mol/L).

Caption: Workflow for the shake-flask method.

Kinetic Solubility via Nephelometry

Nephelometry offers a high-throughput method for assessing kinetic solubility, which is particularly useful in early-stage drug discovery.[9] This technique measures the light scattered by suspended particles (precipitate) when a compound is introduced into an aqueous buffer from a concentrated organic stock solution.[1]

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in a multi-well plate.

-

Aqueous Addition: Add a buffered aqueous solution (e.g., PBS, pH 7.4) to each well.

-

Incubation: Incubate the plate for a set period (e.g., 2 hours) to allow for precipitation.

-

Measurement: Measure the turbidity of each well using a laser nephelometer. The amount of scattered light is proportional to the amount of precipitate.[9]

-

Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed compared to a negative control.

Data Presentation: Solubility Profile

Based on the structural analysis and qualitative data from similar compounds, the following table presents the expected solubility profile of this compound. Note: The quantitative values are illustrative and should be confirmed experimentally.

| Solvent Class | Solvent | Predicted Qualitative Solubility | Illustrative Quantitative Solubility (mg/mL) |

| Polar Protic | Water | Highly Soluble | > 200 |

| Ethanol | Highly Soluble | > 200 | |

| Methanol | Highly Soluble | > 200 | |

| Polar Aprotic | DMSO | Highly Soluble | > 200 |

| DMF | Highly Soluble | > 200 | |

| Acetonitrile | Soluble | 50 - 100 | |

| Acetone | Soluble | 50 - 100 | |

| Less Polar | Dichloromethane (DCM) | Soluble | 50 - 100 |

| Tetrahydrofuran (THF) | Soluble | 25 - 50 | |

| Diethyl Ether | Sparingly Soluble | 5 - 10 | |

| Nonpolar | Toluene | Sparingly Soluble | < 5 |

| Hexane | Insoluble | < 1 |

Discussion and Field-Proven Insights

The predicted high solubility in a broad range of polar solvents, including water, DMSO, and DMF, is a direct consequence of the hydrophilic PEG4 chain. This is a significant advantage in bioconjugation and drug delivery applications, as many biological processes occur in aqueous environments.[] The solubility in common organic synthesis solvents like DCM and THF facilitates its use in a variety of chemical transformations.

The limited solubility in nonpolar solvents such as hexane is expected and provides opportunities for purification. For instance, precipitation from a more polar solvent mixture by the addition of a nonpolar anti-solvent like hexane can be an effective purification strategy.

For researchers in drug development, the high aqueous solubility is a desirable trait that can improve the pharmacokinetic profile of a drug candidate by preventing aggregation and increasing bioavailability. The amphiphilic nature of this compound also suggests potential utility as a non-ionic surfactant or emulsifier in formulation studies.[]

Conclusion

This compound exhibits a versatile solubility profile, characterized by high solubility in polar protic and aprotic solvents and limited solubility in nonpolar solvents. This behavior is rationally explained by its amphiphilic molecular structure. The experimental protocols provided herein offer robust methods for the precise determination of its thermodynamic and kinetic solubility. A thorough understanding of these solubility characteristics is essential for the effective design of experiments and the successful application of this molecule in the fields of medicinal chemistry, bioconjugation, and materials science.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. ([Link])

-

Dehring, K. A., Workman, H. L., Miller, K. D., Mandagere, A., & Poole, S. K. (2004). Automated robotic liquid handling/laser-based nephelometry system for high throughput measurement of kinetic aqueous solubility. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 447-456. ([Link])

-

LibreTexts Chemistry. (2020). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Labinsights. (2023). Introduction of Polyethylene Glycol (PEG). Retrieved from [Link]

-

ResearchGate. (2025). Solubility profiles of poly(ethylene glycol)/solvent systems, I: Qualitative comparison of solubility parameter approaches. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). POLYETHYLENE GLYCOLS. Retrieved from [Link]

-

AxisPharm. (n.d.). Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 10.1: Structure and Physical Properties. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Alkynes. Retrieved from [Link]

Sources

- 1. Propargyl-PEG4-alcohol, 208827-90-1 | BroadPharm [broadpharm.com]

- 2. labinsights.nl [labinsights.nl]

- 3. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]

- 4. researchgate.net [researchgate.net]

- 6. PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Propargyl-PEG4-acid, 1415800-32-6 | BroadPharm [broadpharm.com]

- 8. Page loading... [guidechem.com]

- 9. Propargyl-PEG4-acid CAS#: 1415800-32-6 [m.chemicalbook.com]

An In-depth Technical Guide to 3,6,9,12-Tetraoxapentadec-14-yn-1-ol: Synthesis, Characterization, and Application in Modern Drug Discovery

Foreword: The Unseen Architect in Targeted Therapeutics

In the landscape of advanced drug development, particularly in the burgeoning field of targeted protein degradation, the molecules that bridge recognition and action are often the unsung heroes. 3,6,9,12-Tetraoxapentadec-14-yn-1-ol, a structurally unassuming bifunctional linker, represents a cornerstone in the rational design of sophisticated bioconjugates and Proteolysis-Targeting Chimeras (PROTACs). This guide provides an in-depth exploration of this molecule, from its fundamental synthesis to its critical role in shaping the efficacy of next-generation therapeutics. We will delve into the causality behind its design, the validation of its structure, and the strategic considerations for its implementation, offering a comprehensive resource for researchers and drug development professionals.

Molecular Identity and Physicochemical Profile

This compound is a heterobifunctional molecule featuring a tetraethylene glycol (PEG4) spacer, a terminal hydroxyl group, and a terminal propargyl (alkyne) group. This unique combination of functionalities underpins its versatility in chemical biology and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanol | [1] |

| Synonyms | Propargyl-PEG4-OH, Propargyl-PEG4-alcohol | [2][3] |

| CAS Number | 87450-10-0 | [4] |

| Molecular Formula | C₁₁H₂₀O₅ | [1] |

| Molecular Weight | 232.27 g/mol | [1] |

| Appearance | Colorless to Light Yellowish Liquid | [2] |

| Density | 1.071 ± 0.06 g/cm³ | [2] |

| Boiling Point | 324.4 ± 32.0 °C at 760 mmHg | [2] |

| Solubility | Soluble in DMSO, DCM, DMF, Water | [2][3] |

The hydrophilic PEG4 backbone is a critical design element, imparting aqueous solubility to the parent molecule and, more importantly, to the larger bioconjugates it is incorporated into. This property is paramount for improving the pharmacokinetic profiles of often hydrophobic drug candidates. The terminal hydroxyl and alkyne groups provide orthogonal handles for sequential chemical modifications, a key feature for the modular assembly of complex molecules like PROTACs.

Synthesis and Characterization: A Protocol for Purity and Confidence

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method is favored for its reliability and scalability. The causality behind this choice lies in the high nucleophilicity of the alkoxide generated from tetraethylene glycol and the good leaving group ability of the bromide in propargyl bromide.

Synthetic Rationale and Workflow

The selective mono-propargylation of tetraethylene glycol is the key challenge. By using a slight excess of the glycol and controlling the stoichiometry of the base and alkylating agent, the formation of the di-propargylated byproduct can be minimized. Sodium hydride is a common choice of base as it irreversibly deprotonates the alcohol, driving the reaction to completion.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the mono-alkylation of polyethylene glycols.

Materials and Reagents:

-

Tetraethylene glycol (≥99%)

-

Sodium hydride (60% dispersion in mineral oil)

-

Propargyl bromide (80% in toluene)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF. Cool the flask to 0 °C in an ice bath.

-

Deprotonation: Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred THF.

-

Glycol Addition: Slowly add tetraethylene glycol (1.0 equivalent) to the slurry. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of hydrogen gas will be observed.

-

Alkylation: Cool the reaction mixture back to 0 °C and add propargyl bromide (0.9 equivalents) dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Work-up: Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield this compound as a colorless or light yellowish liquid.

Spectroscopic Characterization (Self-Validating System)

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. The following data serve as a benchmark for validation.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.2 (d, 2H, -O-CH₂ -C≡CH), ~3.7-3.6 (m, 16H, PEG -CH₂ -), ~2.4 (t, 1H, -C≡CH ) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~80.0 (d, C ≡CH), ~79.0 (d, C≡CH ), ~72.5, ~70.5, ~70.3, ~69.0, ~61.5, ~58.5 |

| Mass Spectrometry (ESI-MS) | m/z: [M+Na]⁺ calculated for C₁₁H₂₀O₅Na: 255.12; found: ~255.1 |

| FT-IR | ν (cm⁻¹): ~3400 (br, O-H), ~3300 (s, ≡C-H), ~2100 (w, C≡C), ~1100 (s, C-O-C) |

Core Applications in Drug Discovery

The bifunctional nature of this compound makes it a highly valuable building block in several areas of drug discovery and chemical biology.

PROTAC Linker Synthesis

The most prominent application is as a precursor for PROTAC linkers. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.

Caption: General mechanism of PROTAC-mediated protein degradation.

The PEG4 linker derived from this compound provides the necessary length and flexibility for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The terminal alkyne allows for the facile attachment of an azide-modified E3 ligase ligand or target-binding molecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The hydroxyl group can be further functionalized to attach the other binding moiety.

Bioconjugation and Solubility Enhancement

The hydrophilic PEG chain significantly improves the aqueous solubility of hydrophobic molecules. This is particularly advantageous in the development of antibody-drug conjugates (ADCs) and other bioconjugates where maintaining the solubility and stability of the final product is crucial. The alkyne group serves as a versatile handle for "click" chemistry, enabling the efficient and specific labeling of biomolecules in complex biological systems.

Concluding Remarks and Future Perspectives

This compound is more than just a chemical intermediate; it is a fundamental tool that empowers innovation in modern drug discovery. Its well-defined structure, predictable reactivity, and beneficial physicochemical properties have established it as a go-to building block for the construction of complex therapeutic modalities. As the field of targeted protein degradation continues to evolve, the demand for well-characterized and versatile linkers like this compound will undoubtedly grow. Future research may focus on developing even more sophisticated linkers with tailored properties, but the foundational principles embodied by this molecule will remain central to the design of the next generation of targeted therapies.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Creative Biolabs. Propargyl-PEG4-alcohol. Available from: [Link]

-

Royal Society of Chemistry. Electronic supplementary information for Stereoselective synthesis of (all-Z)-hentriaconta-3,6,9,12,15,19,22,25,28-nonaene Liudm. Available from: [Link]

-

Royal Society of Chemistry. Organocatalyzed benzannulation for the construction of diverse anthraquinones and tetracenediones. Available from: [Link]

-

MDPI. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). Available from: [Link]

-

MDPI. Synthesis of Mono- and Dithiols of Tetraethylene Glycol and Poly(ethylene glycol)s via Enzyme Catalysis. Available from: [Link]

-

SciELO. The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Available from: [Link]

-

JKNChem. This compound. Available from: [Link]

Sources

An In-Depth Technical Guide to the Role of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol as a PEG Linker in Synthesis

Foreword: The Critical Role of Linker Technology in Advanced Therapeutics